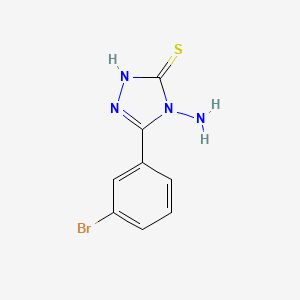

4-amino-5-(3-bromophényl)-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives often involves cyclization reactions of dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions. This process leads to the formation of the triazole ring, a crucial step in creating the compound's core structure. For example, the synthesis of similar triazole derivatives has been reported, where cyclization of potassium dithiocarbazinate with hydrazine hydrate under specific conditions yields the desired triazole compound (Singh & Kandel, 2013).

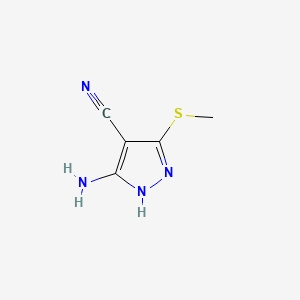

Molecular Structure Analysis

The molecular structure of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol derivatives can be elucidated through techniques such as X-ray diffraction. This method allows for the determination of crystal structures, providing insights into the compound's geometric configuration, bond lengths, and angles, crucial for understanding its reactivity and interactions. Studies on similar molecules have shown how X-ray diffraction can reveal detailed structural information, offering a foundation for further chemical and physical analyses (Ünver & Tanak, 2018).

Chemical Reactions and Properties

4-Amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol participates in various chemical reactions, indicative of its versatile reactivity profile. These reactions can include nucleophilic substitution, where the compound interacts with different reagents, leading to the formation of new derivatives with potential biological and industrial applications. The chemical properties of triazole derivatives, including reactivity patterns and mechanisms, are fundamental for their application in synthesizing pharmaceuticals and other biologically active compounds.

Physical Properties Analysis

The physical properties of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol, such as melting point, solubility, and crystal structure, are essential for its identification and application. These properties depend on the molecular structure and can influence the compound's suitability for various applications. Techniques like melting point determination, chromatography, and spectroscopy (IR, NMR) are employed to characterize these physical properties, providing valuable information for the compound's handling and use in different contexts (Singh & Kandel, 2013).

Applications De Recherche Scientifique

Inhibition de l'Adénosine Kinase

ABT-702 est un puissant inhibiteur non-nucléosidique de l'adénosine kinase (AK) . AK est la principale enzyme métabolique de l'adénosine (ADO), un neuromodulateur inhibiteur homéostatique endogène . En inhibant l'AK, ABT-702 augmente sélectivement les concentrations d'ADO aux sites de traumatisme tissulaire .

Propriétés Analgésiques

ABT-702 a montré un potentiel en tant qu'analgésique . Il réduit efficacement la nociception thermique aiguë chez la souris . Les effets antinociceptifs d'ABT-702 sont médiés par le récepteur A1 de l'adénosine .

Propriétés Anti-inflammatoires

ABT-702 présente également des propriétés anti-inflammatoires . L'augmentation des concentrations extracellulaires d'ADO aux sites de traumatisme tissulaire, causée par l'inhibition de l'AK, améliore les actions anti-inflammatoires de l'ADO .

Neuromodulation

L'adénosine, dont la concentration est augmentée par l'inhibition de l'AK, est un neuromodulateur inhibiteur . Elle peut augmenter les seuils nociceptifs en réponse à une stimulation nocive .

5. Potentiel dans le traitement de la douleur et de l'inflammation Compte tenu de ses propriétés analgésiques et anti-inflammatoires, et de son rôle dans la neuromodulation, ABT-702 pourrait avoir un potentiel thérapeutique dans le traitement de la douleur et de l'inflammation .

6. Sélectivité par rapport aux autres sites d'interaction de l'adénosine ABT-702 présente une sélectivité de plusieurs ordres de grandeur par rapport aux autres sites d'interaction de l'adénosine . Cela inclut les récepteurs de l'adénosine (A1, A2A, A3), le transporteur de l'adénosine et l'adénosine désaminase .

Mécanisme D'action

Target of Action

The primary target of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator . AK plays a crucial role in reducing cellular excitability at sites of tissue injury and inflammation .

Mode of Action

4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol acts as a non-nucleoside AK inhibitor . It inhibits AK, thereby selectively increasing ADO concentrations at sites of tissue trauma . This results in enhanced analgesic and anti-inflammatory actions of ADO .

Biochemical Pathways

By inhibiting AK, 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol affects the adenosine metabolic pathway . The increase in ADO concentrations leads to a reduction in cellular excitability, particularly at sites of tissue injury and inflammation . This modulation of the adenosine pathway results in downstream effects such as analgesic and anti-inflammatory actions .

Result of Action

The inhibition of AK by 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol leads to increased ADO concentrations, which in turn reduces cellular excitability . This results in analgesic and anti-inflammatory effects , particularly at sites of tissue injury and inflammation .

Action Environment

The action of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is influenced by the environment within the body. For instance, the presence of tissue trauma or inflammation can enhance the compound’s effects due to increased ADO concentrations in these areas . .

Propriétés

IUPAC Name |

4-amino-3-(3-bromophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXBYQYIFQIOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349765 | |

| Record name | 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87239-96-1 | |

| Record name | 4-Amino-5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87239-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

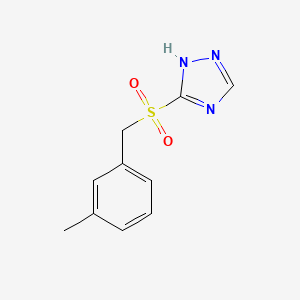

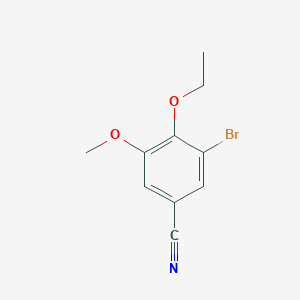

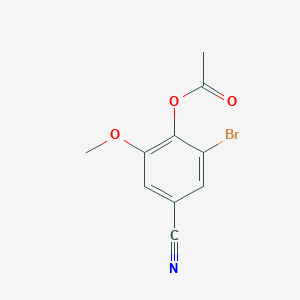

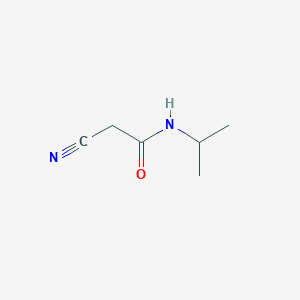

Feasible Synthetic Routes

Q & A

Q1: What is the main finding of this research?

A1: Researchers successfully synthesized a series of compounds derived from 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol. Among these, the "Mannich products", specifically compounds 22 and 26, demonstrated promising broad-spectrum antibacterial and antifungal activities [].

Q2: What is the significance of this finding?

A2: The discovery of new compounds with antimicrobial properties, especially those with broad-spectrum activity, is crucial in combatting drug-resistant bacteria and fungi. While the potency of compounds 22 and 26 is noted as "lesser," their discovery provides a starting point for further investigation and potential optimization for improved activity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269260.png)

![2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269271.png)